tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate
Overview
Description
tert-Butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate is a complex organic compound with a unique structure. It is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate involves multiple steps, including the formation of the core tetracyclic structure and subsequent functionalization. Common reagents used in the synthesis include palladium catalysts, aryl halides, and bases such as cesium carbonate . The reaction conditions typically involve solvents like 1,4-dioxane and temperatures ranging from room temperature to elevated temperatures depending on the specific step.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with some reactions requiring specific temperatures and solvents .
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its multiple functional groups can interact with proteins, nucleic acids, and other biomolecules, providing insights into molecular recognition and binding .
Medicine
In medicine, the compound’s potential therapeutic applications are being explored. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases .
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate include:
Uniqueness
The uniqueness of tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate lies in its complex tetracyclic structure and the presence of multiple functional groups
Properties
IUPAC Name |
tert-butyl N-(4,7-dioxo-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-25(2,3)33-24(32)27-28-14-20(30)29-19(23(28)31)13-17-16-11-7-8-12-18(16)26-21(17)22(29)15-9-5-4-6-10-15/h4-12,19,22,26H,13-14H2,1-3H3,(H,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKPPWARURBAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC=CC=C4)NC5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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